3,5-Diiodobenzene-1,2-diamine
Description
Properties
Molecular Formula |
C6H6I2N2 |
|---|---|
Molecular Weight |
359.93 g/mol |
IUPAC Name |
3,5-diiodobenzene-1,2-diamine |
InChI |
InChI=1S/C6H6I2N2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,9-10H2 |
InChI Key |
WFXZYUANGLBVDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)I)I |
Origin of Product |
United States |
Preparation Methods
Direct Iodination of 1,2-Diaminobenzene
- Method : Electrophilic aromatic substitution using iodine sources such as iodine (I2) in the presence of oxidizing agents or iodinating reagents like N-iodosuccinimide (NIS).
- Conditions : Mild acidic or neutral media, often with catalysts or oxidants to facilitate iodination.
- Challenges : Controlling regioselectivity to achieve diiodination at the 3,5-positions without over-iodination or substitution at the amino groups.
- Notes : Protecting groups on amino groups may be employed to prevent side reactions.
Halogen Exchange (Finkelstein-type) or Stepwise Halogenation
- Starting Material : 3,5-dibromobenzene-1,2-diamine or 3,5-dibromonitrobenzene.
- Process : The bromine atoms at the 3 and 5 positions are replaced by iodine via halogen exchange reactions.
- Reagents : Potassium iodide (KI) in the presence of oxidants or under catalytic conditions.
- Example : A method reported for related compounds involves dissolving sodium periodate in concentrated sulfuric acid, adding potassium iodide, and then reacting with a dibromo-substituted benzene derivative at low temperatures (-30 to -25°C) for extended periods (up to 36 hours) to achieve diiodination.
- Limitations : Harsh reaction conditions, long reaction times, and safety concerns due to strong oxidants.
Reduction of Diiodonitrobenzene Precursors
- Route : Synthesize 3,5-diiodo-1,2-dinitrobenzene first, then reduce the nitro groups to amines.
- Reduction Agents : Commonly iron powder with hydrochloric acid, catalytic hydrogenation (Pd/C), or tin(II) chloride in ethanol.
- Advantages : Allows for better control of the diamine formation after halogenation.
- Purification : Recrystallization or chromatographic techniques to isolate pure 3,5-diiodobenzene-1,2-diamine.
Detailed Example Procedure (Adapted from Related Halogenated Diamines)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 1,2-Diaminobenzene + Iodine (I2) + Oxidant (e.g., H2O2) | Electrophilic iodination at 3,5-positions under controlled temperature (0-5°C) | Moderate yield; regioselectivity depends on reaction control |
| 2 | 3,5-Diiodonitrobenzene + Fe powder + HCl | Reduction of nitro groups to amines | High yield; mild conditions preferred |
| 3 | Purification by recrystallization (methanol or ethanol) | Isolation of pure this compound | Purity >95% confirmed by NMR and HRMS |
Comparative Analysis of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Direct Iodination | 1,2-Diaminobenzene | I2, NIS, oxidants | Mild acidic, room temp to 50°C | Simple, fewer steps | Regioselectivity issues, possible over-iodination |
| Halogen Exchange | 3,5-Dibromobenzene-1,2-diamine | KI, NaIO4, H2SO4 | Low temp (-30 to -25°C), long time (36h) | High regioselectivity | Harsh conditions, safety risks, energy intensive |
| Reduction of Nitro Precursors | 3,5-Diiodonitrobenzene | Fe/HCl, Pd/C | Reflux or catalytic hydrogenation | Good control, high purity | Requires nitro precursor synthesis |
Research Findings and Optimization Notes
- Regioselectivity : The presence of amino groups directs electrophilic substitution to the 3,5-positions due to their activating and ortho/para-directing effects, facilitating selective diiodination.
- Reaction Conditions : Lower temperatures and controlled addition of iodine sources improve selectivity and reduce side reactions.
- Safety : Use of strong oxidants like sodium periodate in halogen exchange methods requires careful handling to avoid decomposition and explosion hazards.
- Purification : Column chromatography and recrystallization are effective for isolating high-purity products, with purity confirmed by NMR, HRMS, and sometimes X-ray crystallography.
- Storage : The compound is sensitive to oxidation; thus, storage under inert atmosphere at low temperatures is recommended.
Summary Table of Key Preparation Parameters
| Parameter | Direct Iodination | Halogen Exchange | Reduction of Nitro Precursors |
|---|---|---|---|
| Temperature | 0-50°C | -30 to -25°C | Reflux or room temp (catalytic) |
| Reaction Time | Hours | Up to 36 hours | Few hours |
| Yield | Moderate (50-70%) | High (up to 83%) | High (70-90%) |
| Safety | Moderate | Low (due to oxidants) | Moderate |
| Purity | Moderate to high | High | High |
| Scalability | Good | Limited by conditions | Good |
Chemical Reactions Analysis
Types of Reactions
3,5-Diiodobenzene-1,2-diamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amine groups can be oxidized to nitro groups or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki reaction, forming complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while oxidation can produce nitro derivatives.
Scientific Research Applications
3,5-Diiodobenzene-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential interactions with biological targets, such as protein kinase CK2.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-diiodobenzene-1,2-diamine involves its interaction with specific molecular targets. For instance, it has been studied for its binding affinity to the catalytic subunit of protein kinase CK2, a key enzyme involved in numerous cellular processes . The compound’s iodine atoms contribute to its hydrophobic interactions, enhancing its binding affinity and inhibitory activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3,5-Diiodobenzene-1,2-diamine with structurally related benzene-1,2-diamine derivatives:
Key Observations :
- Molecular Weight : The diiodo derivative’s molecular weight (~359.8 g/mol) is significantly higher than methyl, chloro, or fluoro analogs due to iodine’s atomic mass.
- Solubility : Iodine’s polarizability may enhance solubility in polar aprotic solvents, whereas methyl groups improve lipophilicity.
- Stability : Diamines with electron-withdrawing groups (e.g., I, Cl, F) are generally less stable than alkylated derivatives, often requiring rapid use post-synthesis.
Q & A
Basic: What synthetic methodologies are commonly employed for 3,5-Diiodobenzene-1,2-diamine, and how are purity and stability ensured?
Answer:
this compound can be synthesized via electrophilic iodination of benzene-1,2-diamine precursors under controlled acidic conditions. A typical protocol involves:
- Iodination : Reaction with iodine monochloride (ICl) in acetic acid at 50–60°C for 6–8 hours.
- Purification : Recrystallization using ethanol/water mixtures to remove unreacted iodine and byproducts.
- Characterization : NMR (e.g., H, C) to confirm substitution patterns, mass spectrometry (ESI-MS) for molecular weight validation, and elemental analysis for purity (>95%).
- Stability : Store at –20°C in amber vials under inert gas (Ar/N) to prevent oxidative degradation. Avoid freeze-thaw cycles .
Basic: How can researchers validate the structural integrity of this compound using crystallographic techniques?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Crystallization : Grow crystals via slow evaporation of saturated DMSO or DMF solutions.
- Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : SHELXL-2018/3 for structure solution and refinement. Monitor R values (<5%) and residual electron density (<1 eÅ) for accuracy.
- Validation : Cross-check with Cambridge Structural Database (CSD) entries for analogous diiodo-diamine derivatives .
Advanced: What mechanistic insights explain the reactivity of this compound in metal-complex formation?
Answer:
The electron-withdrawing iodine substituents enhance the Lewis acidity of the amino groups, facilitating coordination with transition metals (e.g., Cu, Pd). Key considerations:
- Ligand Design : Use Schiff base reactions with aldehydes/ketones to form tridentate ligands.
- Complex Synthesis : React this compound with metal salts (CuCl, Pd(OAc)) in ethanol/water (1:1) at 60°C.
- Characterization : UV-Vis spectroscopy for d-d transitions, cyclic voltammetry for redox behavior, and EPR for Cu spin states.
- Applications : Anticancer activity screening via MTT assays (IC < 10 µM in some cases) .
Advanced: How can researchers resolve contradictions in reported solubility data for this compound?
Answer:
Discrepancies often arise from impurities or solvent polarity effects. A systematic approach includes:
- Solubility Testing : Use standardized buffers (pH 2–12) and organic solvents (DMSO, DMF, THF) at 25°C.
- Purity Assessment : HPLC with a C18 column (λ = 254 nm) to quantify impurities.
- Thermal Analysis : DSC/TGA to detect solvates/hydrates affecting solubility.
- Documentation : Report solvent grade, temperature, and equilibration time (24–48 hours) .
Advanced: What strategies optimize this compound as a precursor for functional polymers?
Answer:
Its diiodo-substituted aromatic core enables crosslinking in conjugated polymers. Key strategies:
- Polymerization : Suzuki-Miyaura coupling with boronic acid monomers (Pd(PPh) catalyst, KCO base).
- Post-Functionalization : Click chemistry (CuAAC) with azides to introduce side chains.
- Characterization : GPC for molecular weight (M ~20–50 kDa), AFM for morphology, and UV-Vis/PL for optoelectronic properties.
- Applications : Organic semiconductors or fluorescent probes for bioimaging .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood for weighing and reactions.
- Waste Disposal : Neutralize with 10% NaOH before disposal in halogenated waste containers.
- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention for ingestion .
Advanced: How does isotopic labeling (e.g., 125^{125}125I) of this compound enhance tracer studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
